Comparable Systemic Kinetics to Terbinafine in a Pediatric Cohort
In a clinical study of 12 pediatric patients, the plasma kinetics of N-desmethylterbinafine were found to be comparable to those of the parent drug, terbinafine . The interindividual variability in the area under the concentration-time curve (AUCt) was similar for both compounds, and their mean trough levels were consistent after repeated dosing, indicating that the metabolite follows the parent drug's exposure profile .
| Evidence Dimension | Plasma Pharmacokinetics (Kinetics and AUCt Variability) |
|---|---|
| Target Compound Data | Kinetics comparable to parent drug; similar interindividual AUCt variability |
| Comparator Or Baseline | Terbinafine (parent drug) |
| Quantified Difference | Comparable (no significant difference reported) |
| Conditions | 12 pediatric patients after single (125 mg) and repeated oral administration of terbinafine |
Why This Matters
This evidence confirms that Desmethylterbinafine is a reliable surrogate for tracking systemic drug exposure in pharmacokinetic studies and for developing bioanalytical methods that require quantification of the metabolite alongside the parent drug.
- [1] Humbert H, Denouël J, Cabiac MD, Lakhdar H. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharm Drug Dispos. 1998 Oct;19(7):417-423. doi:10.1002/(sici)1099-081x(199810)19:7<417::aid-bdd118>3.0.co;2-p. View Source
